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Compound of Interest

Compound Name:
1-Butyl-1H-imidazole-4-

carboxamide

Cat. No.: B11795241

Get Quote

Executive Summary
1-Butyl-1H-imidazole-4-carboxamide (CAS: 1427020-83-4) is a pivotal heterocyclic building

block in medicinal chemistry. Structurally, it represents a lipophilic analog of imidazole-4-

carboxamide (ICA), a scaffold historically significant as a precursor to purine nucleosides (e.g.,

AICA-riboside) and alkylating antineoplastic agents (e.g., Dacarbazine).

The introduction of the N-butyl chain at the 1-position modulates the physicochemical profile of

the parent imidazole, significantly enhancing lipid solubility (LogP ~0.78) and membrane

permeability while retaining the hydrogen-bonding capability of the primary amide. This

intermediate is increasingly utilized in the synthesis of H3 receptor antagonists, xanthine

oxidase inhibitors, and novel antiviral nucleoside mimetics.

This guide provides a definitive technical workflow for the synthesis, purification, and

downstream application of 1-Butyl-1H-imidazole-4-carboxamide, emphasizing the critical

challenge of regiocontrol (1,4- vs. 1,5-isomerism).
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Property Specification

IUPAC Name 1-Butyl-1H-imidazole-4-carboxamide

Molecular Formula C₈H₁₃N₃O

Molecular Weight 167.21 g/mol

Appearance White to off-white crystalline solid

Solubility
Soluble in DMSO, MeOH, EtOH; Sparingly

soluble in Water

pKa (Calculated) ~13.5 (Amide), ~6.0 (Imidazole N3)

Storage
2–8°C, Hygroscopic (Store under

Argon/Nitrogen)

Safety Advisory:

H315/H319: Causes skin and serious eye irritation.

Handling: The precursor n-butyl bromide is an alkylating agent. Perform all synthesis steps in

a fume hood.

Stability: The amide bond is stable under neutral conditions but susceptible to hydrolysis in

strong acid/base at elevated temperatures.

Synthesis Protocols
The synthesis of 1-substituted imidazole-4-carboxamides presents a classic regioselectivity

challenge. Direct alkylation of the parent imidazole often yields a mixture of 1,4- and 1,5-

isomers. Two protocols are provided: Protocol A (Regioselective Cyclization) for high-purity

requirements, and Protocol B (Direct Alkylation) for cost-effective bulk preparation.

Diagram: Synthetic Pathways[4]
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Caption: Comparative synthetic routes. Route A (top) ensures 1,4-regiochemistry via

cyclization. Route B (bottom) requires isomer separation.

Protocol A: Regioselective Synthesis (Recommended)
Mechanism: This route utilizes the reaction between an isocyanoacrylate and a primary amine.

[1] The amine attacks the beta-carbon, followed by cyclization onto the isocyanide carbon.

Sterics dictate the formation of the 1,4-isomer exclusively.

Reagents:

Ethyl 3-(dimethylamino)-2-isocyanoacrylate (CAS: 1118-16-7)

n-Butylamine (1.05 equiv)

Ethanol (Anhydrous)[2]

Ammonia (7N in Methanol)

Step-by-Step:

Cyclization: Dissolve Ethyl 3-(dimethylamino)-2-isocyanoacrylate (10 mmol) in anhydrous

ethanol (20 mL).
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Add n-Butylamine (10.5 mmol) dropwise at room temperature.

Reflux the mixture for 4–6 hours. Monitor by TLC (EtOAc/Hexane 1:1). The dimethylamine

group is displaced, and the ring closes.

Isolation (Ester): Evaporate solvent under reduced pressure. The residue is Ethyl 1-butyl-1H-

imidazole-4-carboxylate. (Yield: ~80-90%).

Ammonolysis: Dissolve the crude ester in 7N NH₃ in MeOH (20 mL).

Seal in a pressure tube and heat to 80°C for 24 hours.

Purification: Cool to 0°C. The product often precipitates. Filter and wash with cold ether. If no

precipitate, evaporate and recrystallize from EtOAc/Hexane.

Validation:

1H NMR (DMSO-d6): Distinct singlet for C2-H (~7.8 ppm) and C5-H (~7.6 ppm). Note: In

1,4-isomers, the protons are chemically distinct. In 1,5-isomers, the C2-H is often shifted

downfield due to proximity to the N-alkyl group.

Protocol B: Direct Alkylation (Cost-Effective)
Context: Useful when starting material (1H-imidazole-4-carboxamide) is abundant. Expect a

~3:1 to 4:1 ratio of 1,4- (desired) to 1,5- (undesired) isomers.

Reagents:

1H-imidazole-4-carboxamide (CAS: 26832-08-6)

n-Butyl Bromide (1.1 equiv)

Cesium Carbonate (Cs₂CO₃) or Potassium Carbonate (K₂CO₃) (1.5 equiv)

DMF (Dimethylformamide)

Step-by-Step:
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Suspend 1H-imidazole-4-carboxamide (10 mmol) and Cs₂CO₃ (15 mmol) in DMF (15 mL).

Stir for 30 min at RT.[3]

Add n-Butyl Bromide (11 mmol) dropwise.

Heat to 60°C for 12 hours.

Workup: Dilute with water (50 mL) and extract with EtOAc (3 x 30 mL). Wash combined

organics with brine, dry over Na₂SO₄, and concentrate.

Isomer Separation (Critical):

The crude oil contains both isomers.

Flash Chromatography: Silica gel.[4] Gradient 0% -> 10% MeOH in DCM.

Elution Order: The 1,5-isomer (more polar due to aligned dipoles) typically elutes after the

1,4-isomer (less polar).

Tip: Use TLC with 10% MeOH/DCM. The top spot is usually the target 1,4-isomer.

Downstream Applications
Once isolated, 1-Butyl-1H-imidazole-4-carboxamide serves as a versatile scaffold.

Dehydration to Nitrile
Conversion to 1-Butyl-1H-imidazole-4-carbonitrile is a key step for generating tetrazole

bioisosteres (common in sartans and antivirals).

Reagent: POCl₃ (Phosphorus Oxychloride) or Trifluoroacetic Anhydride (TFAA)/Pyridine.

Protocol: Dissolve amide in DCM/Pyridine (4:1). Add TFAA at 0°C. Stir 2h. Quench with

NaHCO₃.

Application: The resulting nitrile is a precursor for [3+2] cycloadditions with azides to form 1-

butyl-4-(1H-tetrazol-5-yl)-imidazole.
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Hofmann Rearrangement
Conversion to 4-Amino-1-butylimidazole.

Reagent: PhI(OAc)₂ (PIDA) or Br₂/NaOH.

Utility: Access to 4-amino-imidazoles, which are unstable and difficult to synthesize directly,

but essential for purine biomimetics.

Diagram: Downstream Logic
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Caption: Functional transformations of the carboxamide group to high-value pharmacophores.

Analytical Validation
To ensure the integrity of the intermediate, the following analytical parameters must be met.

HPLC Method (Reverse Phase)[3][8]
Column: C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm, 4.6 x 100 mm.

Mobile Phase A: Water + 0.1% Formic Acid.
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Mobile Phase B: Acetonitrile.[5]

Gradient: 5% B to 95% B over 10 min.

Detection: UV @ 220 nm (Amide absorption) and 254 nm.

Retention Time: The 1-butyl derivative will elute significantly later (~5-6 min) than the

unsubstituted imidazole-4-carboxamide (~1-2 min) due to the lipophilic butyl chain.

NMR Characterization (400 MHz, DMSO-d6)
δ 7.75 (s, 1H, H-2): Diagnostic singlet.

δ 7.58 (s, 1H, H-5): Diagnostic singlet.

δ 7.20 & 6.95 (br s, 2H, NH₂): Amide protons.

δ 4.05 (t, 2H, N-CH₂): Triplet indicating N-alkylation.

Differentiation: In the 1,5-isomer, the N-CH₂ signal often shows a different splitting pattern or

shift due to steric crowding with the C4-carboxamide group.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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